molecular formula C19H22N4 B8658195 N-(1-Benzylpiperidin-4-yl)-1H-benzimidazol-2-amine CAS No. 134202-20-3

N-(1-Benzylpiperidin-4-yl)-1H-benzimidazol-2-amine

Cat. No. B8658195
Key on ui cas rn: 134202-20-3
M. Wt: 306.4 g/mol
InChI Key: IZMGNTMLDOOXAH-UHFFFAOYSA-N
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Patent
US06211199B1

Procedure details

Combine 2-chloro-1H-benzimidazole (5.0 g, 33 mmol) and 1-benzyl-4-aminopiperidine (14.2 g, 75 mmol) and heat to about 150° C. After 12 hours, cool and partition between water and chloroform, warming if necessary. Separate the layers and add methanol and toluene to the organic layer. Evaporate the organic layer in vacuo to give a solid. Triturate the solid with ethyl acetate, collect by filtration, and dry to give (1H-benzimidazol-2-yl)(1-benzylpiperidin-4-yl)amine: Rf=0.30 (2% triethylamine/10% methanol/ethyl acetate).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
14.2 g
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
Cl[C:2]1[NH:6][C:5]2[CH:7]=[CH:8][CH:9]=[CH:10][C:4]=2[N:3]=1.[CH2:11]([N:18]1[CH2:23][CH2:22][CH:21]([NH2:24])[CH2:20][CH2:19]1)[C:12]1[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=1>>[NH:3]1[C:4]2[CH:10]=[CH:9][CH:8]=[CH:7][C:5]=2[N:6]=[C:2]1[NH:24][CH:21]1[CH2:22][CH2:23][N:18]([CH2:11][C:12]2[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=2)[CH2:19][CH2:20]1

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
ClC1=NC2=C(N1)C=CC=C2
Name
Quantity
14.2 g
Type
reactant
Smiles
C(C1=CC=CC=C1)N1CCC(CC1)N

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cool
CUSTOM
Type
CUSTOM
Details
partition between water and chloroform
TEMPERATURE
Type
TEMPERATURE
Details
warming if necessary
CUSTOM
Type
CUSTOM
Details
Separate the layers
ADDITION
Type
ADDITION
Details
add methanol and toluene to the organic layer
CUSTOM
Type
CUSTOM
Details
Evaporate the organic layer in vacuo
CUSTOM
Type
CUSTOM
Details
to give a solid
CUSTOM
Type
CUSTOM
Details
Triturate the solid with ethyl acetate
FILTRATION
Type
FILTRATION
Details
collect by filtration
CUSTOM
Type
CUSTOM
Details
dry

Outcomes

Product
Details
Reaction Time
12 h
Name
Type
product
Smiles
N1C(=NC2=C1C=CC=C2)NC2CCN(CC2)CC2=CC=CC=C2

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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